molecular formula C17H16N4O4S2 B3011408 N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 920352-62-1

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B3011408
CAS No.: 920352-62-1
M. Wt: 404.46
InChI Key: RAULCMRWCBOAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the oxalamide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the oxalamide moiety.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, it may interfere with cellular processes in cancer cells, inducing apoptosis or inhibiting proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its specific structural features, such as the presence of the sulfamoylphenethyl group, which may confer distinct biological activities compared to other benzothiazole derivatives

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c18-27(24,25)12-7-5-11(6-8-12)9-10-19-15(22)16(23)21-17-20-13-3-1-2-4-14(13)26-17/h1-8H,9-10H2,(H,19,22)(H2,18,24,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAULCMRWCBOAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.